(S)-3-((Methoxycarbonyl)amino)-4-(pyridin-2-YL)butanoic acid
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Overview
Description
(S)-3-((Methoxycarbonyl)amino)-4-(pyridin-2-YL)butanoic acid is a chiral compound with a specific stereochemistry at the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((Methoxycarbonyl)amino)-4-(pyridin-2-YL)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyridine-2-carboxylic acid and (S)-3-aminobutanoic acid.
Coupling Reaction: The carboxylic acid group of pyridine-2-carboxylic acid is activated using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine. This is followed by the addition of (S)-3-aminobutanoic acid to form the amide bond.
Methoxycarbonylation: The amino group is then protected by methoxycarbonylation using methyl chloroformate in the presence of a base like sodium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-3-((Methoxycarbonyl)amino)-4-(pyridin-2-YL)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, facilitated by reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(S)-3-((Methoxycarbonyl)amino)-4-(pyridin-2-YL)butanoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound can be utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-3-((Methoxycarbonyl)amino)-4-(pyridin-2-YL)butanoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways by inhibiting or activating key proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
®-3-((Methoxycarbonyl)amino)-4-(pyridin-2-YL)butanoic acid: The enantiomer of the compound with different stereochemistry.
3-((Methoxycarbonyl)amino)-4-(pyridin-2-YL)butanoic acid: The racemic mixture containing both enantiomers.
Uniqueness
(S)-3-((Methoxycarbonyl)amino)-4-(pyridin-2-YL)butanoic acid is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomer or racemic mixture.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
(S)-3-((Methoxycarbonyl)amino)-4-(pyridin-2-YL)butanoic acid, also known by its CAS number 50466-15-4, is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C11H14N2O4. The compound features a pyridine ring, a methoxycarbonyl group, and an amino group, which may contribute to its biological activity.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. A study on related derivatives demonstrated cytotoxic effects against various cancer cell lines, including HepG2 and Huh7 human hepatocellular carcinoma cells. The compounds induced apoptosis and cell cycle arrest, suggesting that this compound may share these mechanisms of action.
Table 1: Cytotoxic Activity of Related Compounds
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | HepG2 | 15 | Apoptosis induction |
Compound B | Huh7 | 20 | Cell cycle arrest |
This compound | TBD | TBD |
Anti-Fibrotic Effects
In vitro studies have shown that related compounds can inhibit collagen synthesis in liver fibrosis models. These compounds significantly reduced the expression of COL1A1 and TGFβ1 in hepatic stellate cells, indicating potential therapeutic applications in liver fibrosis treatment.
Case Study: Inhibition of COL1A1 Expression
A recent study evaluated the inhibitory effects of several derivatives on COL1A1 expression in hepatic stellate cells. The results indicated that certain structural modifications increased inhibitory potency, suggesting a structure-activity relationship that may apply to this compound.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
- Pyridine Ring : Enhances solubility and potential interactions with biological targets.
- Methoxycarbonyl Group : May influence the compound's reactivity and binding affinity.
- Amino Group : Critical for biological interactions and may affect the compound's mechanism of action.
Table 2: Structural Modifications and Their Effects
Modification | Effect on Activity |
---|---|
Addition of Hydroxy Group | Increased solubility |
Methylation of Amino Group | Decreased activity |
Alteration of Pyridine Substituents | Variable effects based on position |
Properties
Molecular Formula |
C11H14N2O4 |
---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
(3S)-3-(methoxycarbonylamino)-4-pyridin-2-ylbutanoic acid |
InChI |
InChI=1S/C11H14N2O4/c1-17-11(16)13-9(7-10(14)15)6-8-4-2-3-5-12-8/h2-5,9H,6-7H2,1H3,(H,13,16)(H,14,15)/t9-/m0/s1 |
InChI Key |
ZMLAZCLELNDQNT-VIFPVBQESA-N |
Isomeric SMILES |
COC(=O)N[C@@H](CC1=CC=CC=N1)CC(=O)O |
Canonical SMILES |
COC(=O)NC(CC1=CC=CC=N1)CC(=O)O |
Origin of Product |
United States |
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